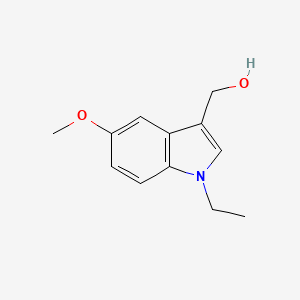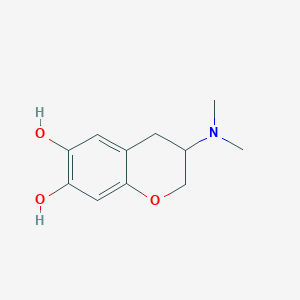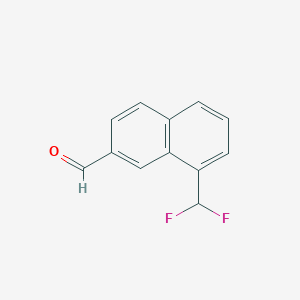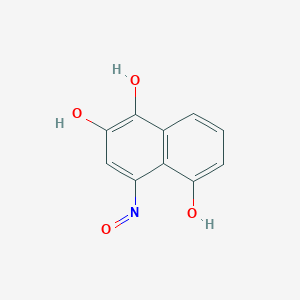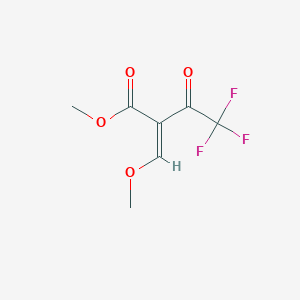
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat ist eine organische Verbindung mit der Summenformel C7H7F3O4. Diese Verbindung zeichnet sich durch das Vorhandensein von Trifluormethyl- und Methoxymethylengruppen aus, die zu ihren einzigartigen chemischen Eigenschaften beitragen. Es wird häufig in verschiedenen chemischen Reaktionen verwendet und findet Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Materialwissenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat beinhaltet typischerweise die Reaktion von Methylacetoacetat mit Trifluoressigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
Methylacetoacetat+Trifluoressigsäureanhydrid→Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat großtechnische Batch- oder kontinuierliche Prozesse umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und das Produkt wird typischerweise mit Techniken wie Destillation oder Umkristallisation gereinigt.
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Materialwissenschaften: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien mit einzigartigen Eigenschaften eingesetzt.
Biologie und Medizin: Die Forschung zu seinen möglichen biologischen Aktivitäten und medizinischen Anwendungen ist im Gange.
Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und Zwischenprodukten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trifluormethylgruppe verstärkt die Reaktivität und Stabilität der Verbindung, wodurch sie an verschiedenen chemischen Reaktionen teilnehmen kann. Die Methoxymethylengruppe trägt ebenfalls zu ihrem chemischen Verhalten bei und beeinflusst die Reaktivität der Verbindung und ihre Wechselwirkungen mit anderen Molekülen.
Wirkmechanismus
The mechanism of action of Methyl 4,4,4-trifluoro-2-(methoxymethylene)-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxymethylene group also contributes to its chemical behavior, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-4,4,4-trifluor-2-methyl-3-oxobutanoat
- Methyl-4,4,4-trifluor-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoat
- 4,4,4-Trifluor-2-methyl-1-butanol
Einzigartigkeit
Methyl-4,4,4-trifluor-2-(Methoxymethylen)-3-oxobutanoat ist aufgrund des Vorhandenseins von sowohl Trifluormethyl- als auch Methoxymethylengruppen einzigartig. Diese funktionellen Gruppen verleihen unterschiedliche chemische Eigenschaften, wodurch die Verbindung in verschiedenen Forschungs- und industriellen Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C7H7F3O4 |
|---|---|
Molekulargewicht |
212.12 g/mol |
IUPAC-Name |
methyl (2Z)-4,4,4-trifluoro-2-(methoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C7H7F3O4/c1-13-3-4(6(12)14-2)5(11)7(8,9)10/h3H,1-2H3/b4-3- |
InChI-Schlüssel |
XAJDZVORTHXXCC-ARJAWSKDSA-N |
Isomerische SMILES |
CO/C=C(/C(=O)C(F)(F)F)\C(=O)OC |
Kanonische SMILES |
COC=C(C(=O)C(F)(F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


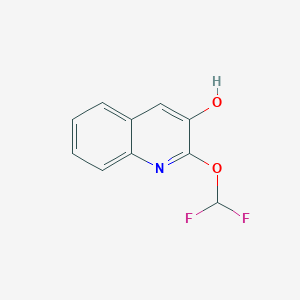

![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)






